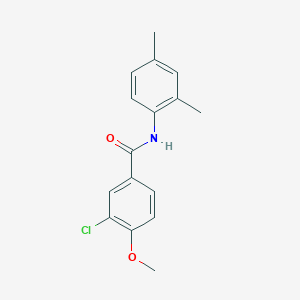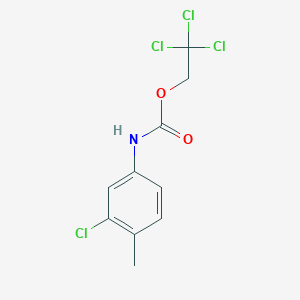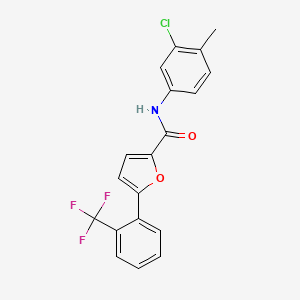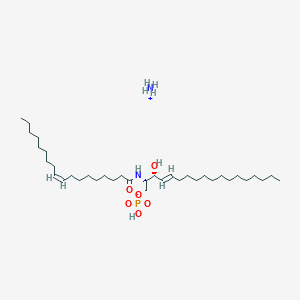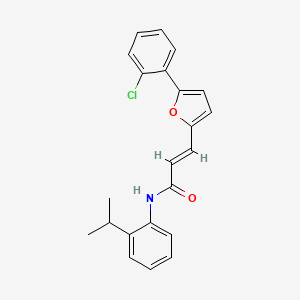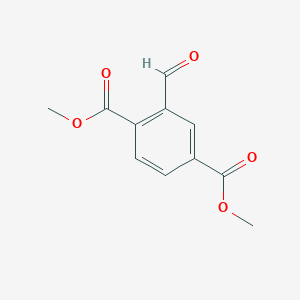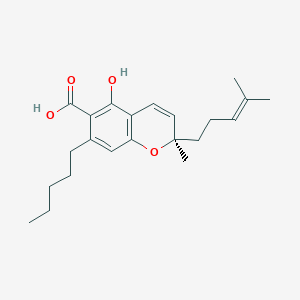![molecular formula C6H8ClNO5 B11942185 (2S)-2-[(chloroacetyl)amino]butanedioic acid CAS No. 67036-33-3](/img/structure/B11942185.png)
(2S)-2-[(chloroacetyl)amino]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(chloroacetyl)amino]butanedioic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. It is characterized by the presence of a chloroacetyl group attached to an amino acid backbone, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid typically involves the chloroacetylation of an amino acid precursor. One common method is the reaction of L-aspartic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using engineered enzymes have been explored to achieve more sustainable and environmentally friendly production processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(chloroacetyl)amino]butanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid and chloroacetic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups.
Hydrolysis: Amino acid and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(chloroacetyl)amino]butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, including anti-cancer and anti-viral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-[(chloroacetyl)amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter metabolic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-aminobutyric acid: A non-proteinogenic amino acid with similar structural features.
Chloroacetic acid: Shares the chloroacetyl group but lacks the amino acid backbone.
Aspartic acid: The amino acid precursor used in the synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid.
Uniqueness
This compound is unique due to its combination of a chloroacetyl group and an amino acid backbone, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Eigenschaften
CAS-Nummer |
67036-33-3 |
|---|---|
Molekularformel |
C6H8ClNO5 |
Molekulargewicht |
209.58 g/mol |
IUPAC-Name |
2-[(2-chloroacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H8ClNO5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
InChI-Schlüssel |
COXKWXFZCRVVQB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


